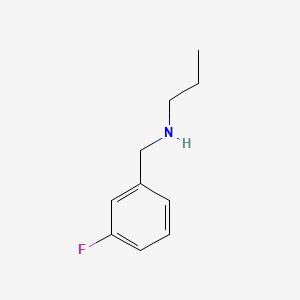

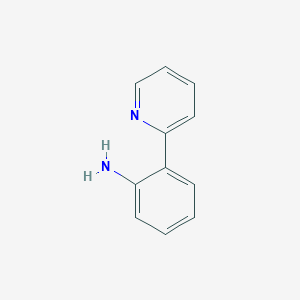

2-(Pyridin-2-yl)aniline

Vue d'ensemble

Description

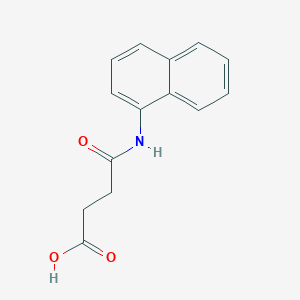

2-(Pyridin-2-yl)aniline, also known as 2-PPA, is a derivative of the aromatic amine aniline, which is a compound commonly used in organic synthesis. 2-PPA has been studied extensively in the scientific community for its potential applications in a variety of fields, including organic synthesis, drug synthesis, and biochemistry.

Applications De Recherche Scientifique

Groupe directeur dans l'amination C–H

La 2-(Pyridin-2-yl)aniline a été identifiée comme un nouveau groupe directeur amovible pour l'amination des liaisons C–H sp² catalysée par l'acétate cuivrique . Cette application est importante en synthèse organique car elle permet la fonctionnalisation sélective des liaisons C–H, qui sont abondantes mais non réactives dans les molécules organiques. L'utilisation de la this compound permet l'amination efficace des dérivés de benzamide avec diverses amines, donnant des résultats modérés à bons tout en conservant une bonne tolérance aux groupes fonctionnels à l'air.

Développement de médicaments anti-fibrotiques

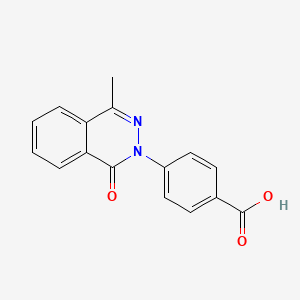

Des recherches ont montré que les dérivés de pyrimidine synthétisés à partir de this compound présentent de puissantes activités anti-fibrotiques . Ces composés ont été testés sur des cellules stellaires hépatiques de rat immortalisées et ont démontré de meilleures activités anti-fibrotiques que les médicaments connus comme la Pirfénidone. Cela suggère que les dérivés de this compound pourraient être développés en nouveaux médicaments anti-fibrotiques, offrant potentiellement de nouveaux traitements pour les maladies caractérisées par une formation excessive de tissu fibreux.

Synthèse de composés hétérocycliques

La partie pyrimidine, qui peut être dérivée de la this compound, est une structure privilégiée en chimie médicinale en raison de sa large gamme d'activités pharmacologiques . Elle sert de structure centrale pour la construction de bibliothèques de nouveaux composés hétérocycliques ayant des activités biologiques potentielles. Ces composés sont connus pour présenter des propriétés antimicrobiennes, antivirales, antitumorales et anti-fibrotiques.

Profil pharmacologique

Des composés contenant de la this compound ont été utilisés dans la conception de structures ayant des activités pharmacologiques diverses. Les dérivés de pyrimidine, en particulier, sont rapportés comme ayant des activités antimicrobiennes, antivirales, antitumorales et antifibrotiques, ce qui en fait des composés précieux pour le profilage de l'activité pharmacologique et les efforts de découverte de médicaments .

Mécanisme D'action

Target of Action

The primary target of 2-(Pyridin-2-yl)aniline is the β-C(sp2)–H bonds of benzamide derivatives . This compound was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate .

Mode of Action

This compound interacts with its targets by promoting C–H amination mediated by cupric acetate . Employing this auxiliary, the β-C(sp2)–H bonds of benzamide derivatives can be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .

Biochemical Pathways

The biochemical pathway affected by this compound involves the amination of the β-C(sp2)–H bonds of benzamide derivatives . This process is mediated by cupric acetate and results in the formation of a variety of amines .

Pharmacokinetics

The compound’s ability to effectively aminate the β-c(sp2)–h bonds of benzamide derivatives suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the effective amination of the β-C(sp2)–H bonds of benzamide derivatives . This results in the formation of a variety of amines, indicating that the compound has a broad spectrum of activity .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of air, which is necessary for the compound to effectively aminate the β-C(sp2)–H bonds of benzamide derivatives

Safety and Hazards

Orientations Futures

The future directions of 2-(Pyridin-2-yl)aniline could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This indicates that this compound and its derivatives might be developed into novel anti-fibrotic drugs .

Analyse Biochimique

Biochemical Properties

2-(Pyridin-2-yl)aniline plays a significant role in biochemical reactions. It has been found to interact with a variety of enzymes and proteins. Specifically, it has been used as a directing group for the β-C(sp2)–H bonds of benzamide derivatives, which can be effectively aminated with a variety of amines .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a directing group in promoting C–H amination mediated by cupric acetate. This process allows the β-C(sp2)–H bonds of benzamide derivatives to be effectively aminated .

Propriétés

IUPAC Name |

2-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZCNNNHCMBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952024 | |

| Record name | 2-(Pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29528-30-1 | |

| Record name | 2-(2-Pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29528-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(pyridin-2-yl)aniline a valuable compound in organic synthesis?

A: this compound has proven to be a versatile building block in organic synthesis, particularly as a removable directing group in C-H activation reactions. [, ] This means it can temporarily bind to a metal catalyst, directing the catalyst to a specific C-H bond for functionalization. This strategy allows for the synthesis of complex molecules from simpler starting materials in a controlled and efficient manner.

Q2: How does this compound facilitate the synthesis of aza[4]helicenes?

A: As described in a recent study, this compound serves as a key starting material for the synthesis of aza[4]helicenes through a one-pot, rhodium-catalyzed C–H activation/cyclization sequence. [] This reaction proceeds by reacting this compound with an alkyne in the presence of a rhodium catalyst. The nitrogen atom in the pyridine ring and the amine group in this compound both act as directing groups, guiding the catalyst to specific C-H bonds and facilitating the formation of the helical structure.

Q3: What are the potential applications of the synthesized aza[4]helicenes derived from this compound?

A: The synthesized aza[4]helicenes exhibit interesting photophysical properties, particularly their ability to switch between helical and planar conformations. [] This reversible transformation is accompanied by a change in fluorescence, making these compounds promising candidates for applications like pH-controlled intracellular selective fluorescence imaging. Specifically, they exhibit turn-on fluorescence in the acidic environment of lysosomes and turn-off fluorescence in less acidic environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

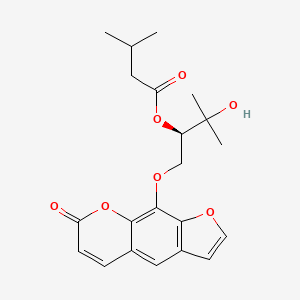

![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)